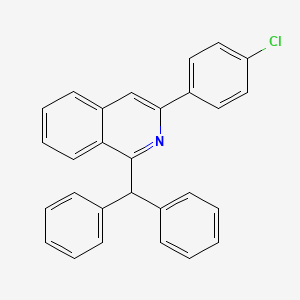
4-Hydroxy-4-(2-methylphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(2-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 It is characterized by a hydroxy group and a 2-methylphenyl group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methylphenyl)butan-2-one typically involves the aldol condensation of p-tolualdehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The general reaction conditions include:
Reactants: p-Tolualdehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-4-(2-methylphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-4-(2-methylphenyl)butanoic acid
Reduction: 4-Hydroxy-4-(2-methylphenyl)butanol
Substitution: 4-Chloro-4-(2-methylphenyl)butan-2-one
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(2-methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-4-(4-methylphenyl)butan-2-one
- 4-Hydroxy-4-(3-methylphenyl)butan-2-one
- 4-Hydroxy-4-(2-chlorophenyl)butan-2-one
Comparison: 4-Hydroxy-4-(2-methylphenyl)butan-2-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Eigenschaften
CAS-Nummer |
136942-11-5 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-hydroxy-4-(2-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
InChI-Schlüssel |
MCXYRBCYSZIXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





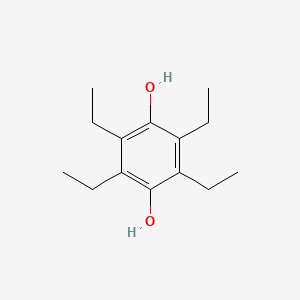
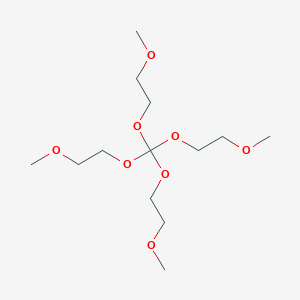

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
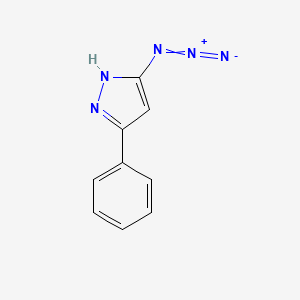
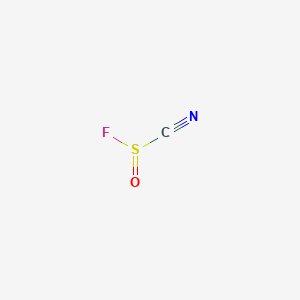

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
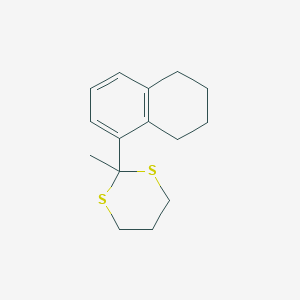
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
